molecular formula C19H29Cl2NO B14221767 4-[Bis(6-chlorohexyl)amino]benzaldehyde CAS No. 766545-67-9

4-[Bis(6-chlorohexyl)amino]benzaldehyde

Cat. No.: B14221767
CAS No.: 766545-67-9
M. Wt: 358.3 g/mol
InChI Key: ATIXVRZJJVEIHX-UHFFFAOYSA-N
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Description

4-[Bis(6-chlorohexyl)amino]benzaldehyde is an organic compound with the molecular formula C19H29Cl2NO This compound is characterized by the presence of a benzaldehyde group substituted with a bis(6-chlorohexyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(6-chlorohexyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with 6-chlorohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(6-chlorohexyl)amino]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms in the 6-chlorohexyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 4-[Bis(6-chlorohexyl)amino]benzoic acid.

    Reduction: 4-[Bis(6-chlorohexyl)amino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Bis(6-chlorohexyl)amino]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(6-chlorohexyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(2-chloroethyl)amino]benzaldehyde
  • 4-[Bis(2-hydroxyethyl)amino]benzaldehyde
  • 4-[Bis(2-chloroethyl)amino]benzyl alcohol

Uniqueness

4-[Bis(6-chlorohexyl)amino]benzaldehyde is unique due to the presence of the 6-chlorohexyl groups, which impart distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

766545-67-9

Molecular Formula

C19H29Cl2NO

Molecular Weight

358.3 g/mol

IUPAC Name

4-[bis(6-chlorohexyl)amino]benzaldehyde

InChI

InChI=1S/C19H29Cl2NO/c20-13-5-1-3-7-15-22(16-8-4-2-6-14-21)19-11-9-18(17-23)10-12-19/h9-12,17H,1-8,13-16H2

InChI Key

ATIXVRZJJVEIHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(CCCCCCCl)CCCCCCCl

Origin of Product

United States

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